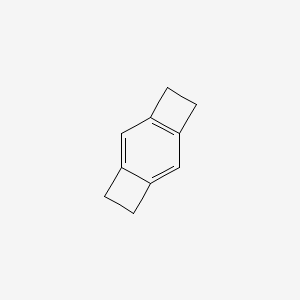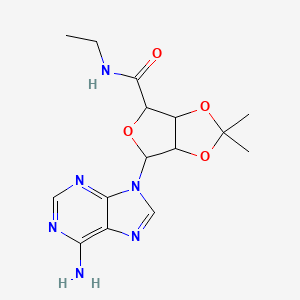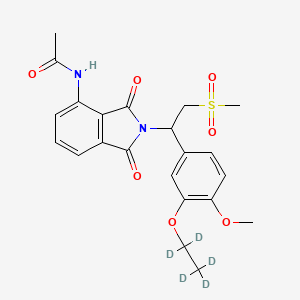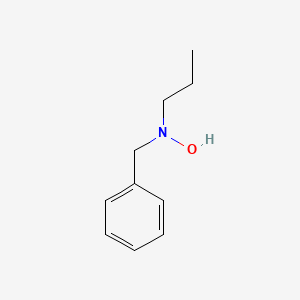
2-(7-Nitro-3-indolyl)-2-oxoacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'Acide 2-(7-nitro-3-indolyl)-2-oxoacétique est un composé chimique connu pour sa structure et ses propriétés uniques. Il s'agit d'un dérivé de l'indole, ce qui signifie qu'il contient une structure bicyclique constituée d'un cycle benzénique fusionné à un cycle pyrrole. La présence d'un groupe nitro en position 7 et d'un groupe oxoacétique rend ce composé particulièrement intéressant pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'Acide 2-(7-nitro-3-indolyl)-2-oxoacétique implique généralement la nitration d'un dérivé de l'indole suivie de l'introduction d'un groupe oxoacétique. Une méthode courante consiste à nitrer l'acide 3-indoleacétique à l'aide d'un mélange d'acide nitrique et d'acide sulfurique. Les conditions de réaction doivent être soigneusement contrôlées pour assurer la nitration sélective en position 7.
Méthodes de production industrielle
La production industrielle de l'Acide 2-(7-nitro-3-indolyl)-2-oxoacétique peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des étapes de purification, telles que la recristallisation ou la chromatographie, sont utilisées pour obtenir le composé à une grande pureté.
Analyse Des Réactions Chimiques
Types de réactions
L'Acide 2-(7-nitro-3-indolyl)-2-oxoacétique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino dans des conditions spécifiques.
Réduction : Le groupe oxoacétique peut être réduit en alcool.
Substitution : Le cycle indole peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et des quantités catalytiques de métaux de transition.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs électrophiles tels que les halogènes ou les chlorures de sulfonyle peuvent être utilisés dans des conditions acides ou basiques.
Principaux produits formés
Oxydation : Formation de l'Acide 2-(7-amino-3-indolyl)-2-oxoacétique.
Réduction : Formation de l'Acide 2-(7-nitro-3-indolyl)-2-hydroxyacétique.
Substitution : Formation de divers dérivés de l'indole substitués en fonction de l'électrophile utilisé.
Applications De Recherche Scientifique
L'Acide 2-(7-nitro-3-indolyl)-2-oxoacétique a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé de référence pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de l'Acide 2-(7-nitro-3-indolyl)-2-oxoacétique implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires. Le cycle indole peut également participer à diverses voies biochimiques, influençant les processus cellulaires et les voies de signalisation.
Mécanisme D'action
The mechanism of action of 2-(7-Nitro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also participate in various biochemical pathways, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
L'Acide 2-(7-nitro-3-indolyl)-2-oxoacétique est unique en raison de son motif de substitution spécifique et de la présence à la fois d'un groupe nitro et d'un groupe oxoacétique. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C10H6N2O5 |
|---|---|
Poids moléculaire |
234.16 g/mol |
Nom IUPAC |
2-(7-nitro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H6N2O5/c13-9(10(14)15)6-4-11-8-5(6)2-1-3-7(8)12(16)17/h1-4,11H,(H,14,15) |
Clé InChI |
VVLPFSSIECALGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4aR-(4aalpha,4bbeta,6aalpha,7alpha,9abeta,9balpha)]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10-Dodecahydro-4a,6a-diMethyl-3-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester](/img/structure/B12291542.png)


![N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12291571.png)


![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl octanoate](/img/structure/B12291596.png)



![1,3-dimethoxy-5-[(E)-pentadec-10-enyl]benzene](/img/structure/B12291629.png)
![Methyl 2-[[[[(3,4-dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-4-iodobenzoate](/img/structure/B12291630.png)

![9-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-2-chloropurin-6-amine](/img/structure/B12291634.png)
